molecular formula C11H11F6NO B11762022 (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

Cat. No.: B11762022
M. Wt: 287.20 g/mol
InChI Key: HIARWCBQRDMVJB-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is a chemical compound with the molecular formula C11H11F6NO It is known for its unique structure, which includes a fluorinated benzyl group and a pentafluoroethyloxy-ethyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps, starting with the preparation of the 3-fluorobenzylamine and the 2-pentafluoroethyloxy-ethylamine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include fluorinating agents, amines, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of new fluorinated compounds with different functional groups.

Scientific Research Applications

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with specific molecular targets. The fluorinated groups in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in metabolic processes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-benzyl)-(2-trifluoroethyloxy-ethyl)-amine
  • (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
  • (3-Fluoro-benzyl)-(2-pentafluoroethyloxy-propyl)-amine

Uniqueness

(3-Fluoro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is unique due to its specific combination of fluorinated benzyl and pentafluoroethyloxy-ethyl groups. This unique structure imparts distinct chemical and physical properties, such as high electronegativity and lipophilicity, making it valuable in various applications where these properties are desired.

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

InChI

InChI=1S/C11H11F6NO/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2

InChI Key

HIARWCBQRDMVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCOC(C(F)(F)F)(F)F

Origin of Product

United States

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